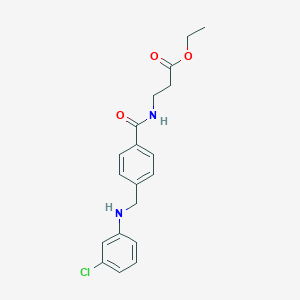

Ethyl 3-(4-(((3-chlorophenyl)amino)methyl)benzamido)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(4-(((3-chlorophenyl)amino)methyl)benzamido)propanoate is a synthetic organic compound with a molecular weight of 360.8 g/mol . This compound is characterized by its unique structure, which includes an ester group, a secondary amide group, and a secondary amine group . It has gained attention in the field of chemical research due to its reactivity and selectivity, making it a valuable asset in various scientific applications .

Preparation Methods

The synthesis of Ethyl 3-(4-(((3-chlorophenyl)amino)methyl)benzamido)propanoate involves multiple steps. One common synthetic route starts with the reaction of 3-chlorobenzylamine with 4-formylbenzoic acid to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then coupled with ethyl 3-bromopropanoate in the presence of a base like potassium carbonate to yield the final product .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl 3-(4-(((3-chlorophenyl)amino)methyl)benzamido)propanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as potassium carbonate, and catalysts like palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound .

Scientific Research Applications

Ethyl 3-(4-(((3-chlorophenyl)amino)methyl)benzamido)propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(((3-chlorophenyl)amino)methyl)benzamido)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer activity . The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Ethyl 3-(4-(((3-chlorophenyl)amino)methyl)benzamido)propanoate can be compared with other similar compounds, such as:

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: This compound has a similar structure but includes a pyridine ring, which may confer different biological activities and reactivity.

Ethyl 3-(4-(((3-fluorophenyl)amino)methyl)benzamido)propanoate: The presence of a fluorine atom instead of chlorine can significantly alter the compound’s chemical properties and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the chlorine atom, which influences its reactivity and selectivity in various chemical and biological contexts .

Biological Activity

Ethyl 3-(4-(((3-chlorophenyl)amino)methyl)benzamido)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C13H16ClN2O2

- Molecular Weight : 269.73 g/mol

- CAS Number : 76578-14-8

The compound exhibits various biological activities that can be attributed to its structural components, particularly the presence of the chlorophenyl and propanoate moieties. These groups are known to interact with biological targets such as enzymes and receptors, influencing cellular processes.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study reported that compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells. The mechanism involved interactions with the Bcl-2 protein, which plays a crucial role in regulating apoptosis (programmed cell death) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that related compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances the antimicrobial efficacy by increasing the compound's lipophilicity, facilitating better membrane penetration .

Case Studies

- Cytotoxicity Assays : In vitro studies demonstrated that this compound effectively inhibited cell proliferation in cancer models, suggesting its potential as a therapeutic agent in oncology.

- Antimicrobial Testing : Clinical isolates of bacteria were tested against the compound, revealing promising results in inhibiting bacterial growth, which could lead to its development as a new antibiotic.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds. Key findings include:

Properties

Molecular Formula |

C19H21ClN2O3 |

|---|---|

Molecular Weight |

360.8 g/mol |

IUPAC Name |

ethyl 3-[[4-[(3-chloroanilino)methyl]benzoyl]amino]propanoate |

InChI |

InChI=1S/C19H21ClN2O3/c1-2-25-18(23)10-11-21-19(24)15-8-6-14(7-9-15)13-22-17-5-3-4-16(20)12-17/h3-9,12,22H,2,10-11,13H2,1H3,(H,21,24) |

InChI Key |

PTAAQMLJAODTBN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCNC(=O)C1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.